GB-88

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GB-88 is a selective, oral non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). It inhibits PAR2-activated calcium ion release with an IC50 of 2 micromolar . This compound has shown significant anti-inflammatory properties and is both orally active and effective in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GB-88 is synthesized through a series of organic reactions. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would be optimized for yield and efficiency, with careful monitoring of reaction conditions and intermediate products .

Analyse Chemischer Reaktionen

Types of Reactions

GB-88 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Substitution reactions can introduce or replace functional groups on the aromatic rings or peptide bonds

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Wissenschaftliche Forschungsanwendungen

Key Findings and Research Applications

-

Anti-Inflammatory Properties :

- GB-88 has been shown to inhibit pro-inflammatory cytokine secretion, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human kidney tubule epithelial cells. This effect is mediated through its antagonistic action on PAR2, which is implicated in various inflammatory responses .

- Chronic Inflammatory Conditions :

- Acute Inflammation Models :

- Obesity and Metabolic Disorders :

Data Table: Summary of Research Findings

Case Studies

- Chronic Arthritis Treatment :

- Acute Edema Reduction :

- Cytokine Modulation :

Wirkmechanismus

GB-88 exerts its effects by selectively antagonizing PAR2. It inhibits the proinflammatory and pronociceptive actions of trypsin, cathepsin-S, and elastase, which are known to activate PAR2. By blocking PAR2 activation, this compound reduces inflammation and pain responses . The molecular targets and pathways involved include the inhibition of calcium ion release and downstream signaling cascades associated with PAR2 activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2f-LIGRLO-NH2: A PAR2 agonist used in research to study PAR2 activation.

Trypsin: A protease that activates PAR2 and is used in various biochemical assays.

SLIGRL-NH2: Another PAR2 agonist with similar properties to 2f-LIGRLO-NH2 .

Uniqueness of GB-88

This compound is unique in its selective antagonism of PAR2, making it a valuable tool for studying the specific role of PAR2 in various biological processes. Unlike other compounds that may have broader effects, this compound provides targeted inhibition of PAR2, allowing for more precise investigations .

Biologische Aktivität

GB-88 is a synthetic compound recognized primarily as an antagonist of the protease-activated receptor-2 (PAR2). Its biological activity has been extensively studied, particularly in the context of inflammation and allergic responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound functions by inhibiting the pro-inflammatory and pronociceptive actions mediated by PAR2. This receptor is activated by various proteases, including trypsin and cathepsin-S, leading to inflammatory responses. The antagonism of PAR2 by this compound has shown significant promise in modulating these inflammatory pathways.

Key Findings:

- Inhibition of Cytokine Release : this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in epithelial cells exposed to protease allergens like nTyr-p3 .

- Calcium Signaling Modulation : this compound effectively blocks PAR2-mediated calcium signaling, which is crucial for the release of inflammatory mediators .

- Impact on Epithelial Barrier Function : In studies involving airway epithelial cells, this compound prevented the disruption of tight junctions caused by allergenic proteases, indicating its potential to protect epithelial integrity during allergic reactions .

Therapeutic Applications

The therapeutic implications of this compound extend across various inflammatory conditions. Its ability to antagonize PAR2 suggests potential applications in treating:

- Allergic Reactions : By reducing cytokine release and protecting epithelial barriers, this compound may serve as a therapeutic agent for allergies triggered by environmental allergens.

- Chronic Inflammatory Diseases : In models of chronic arthritis induced by collagen in rats, this compound demonstrated efficacy by inhibiting macrophage infiltration and mast cell degranulation .

- Respiratory Disorders : Given its effects on airway epithelial cells, this compound may be beneficial in managing conditions like asthma and rhinitis .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Research Findings

Research on this compound has consistently shown its effectiveness as a PAR2 antagonist. Notably:

- Pharmacological Profile : this compound inhibits the actions of several proteases that activate PAR2, including trypsin and elastase, with IC50 values indicating potent activity against these enzymes .

- In Vivo Efficacy : Studies have demonstrated that this compound not only acts effectively in vitro but also shows significant therapeutic benefits in vivo across various animal models .

- Potential for Diverse Applications : Beyond respiratory and allergic conditions, emerging research suggests that derivatives of this compound could be explored for neurological and gastrointestinal disorders due to their anti-inflammatory properties .

Eigenschaften

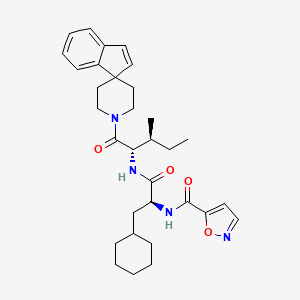

IUPAC Name |

N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUDDCGUKZLQLN-MCOVPRHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.